N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide
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Overview
Description
N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromobenzyl group, a phenoxypyrazinyl moiety, and a piperidine carboxamide structure. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring can be functionalized to introduce the carboxamide group.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using a bromobenzyl halide.
Attachment of the Phenoxypyrazinyl Moiety: The phenoxypyrazinyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as potential drugs for treating diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide
- N-(4-methylbenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide
- N-(4-fluorobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide
Uniqueness
N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide is unique due to the presence of the bromobenzyl group, which can influence its chemical reactivity and biological activity. The bromine atom may enhance the compound’s ability to interact with specific molecular targets, making it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
methyl 3-(3,5-dimethylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN4O3/c1-18-14-19(2)16-21(15-18)33-26(34)22-9-8-20(27(35)36-3)17-24(22)30-28(33)32-12-10-31(11-13-32)25-7-5-4-6-23(25)29/h4-9,14-17H,10-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMXOYQKPBLCLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)C5=CC=CC=C5F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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